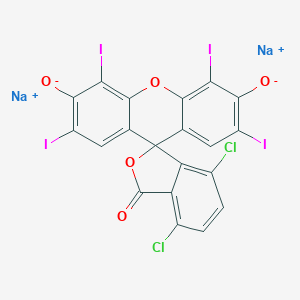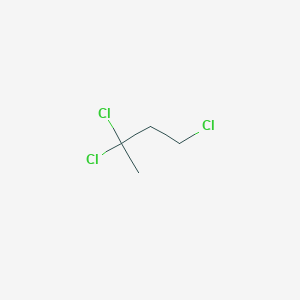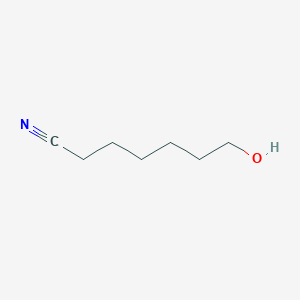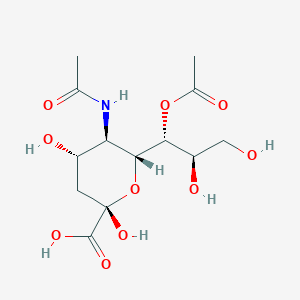
N-acetyl-7-O-acetylneuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-7-O-acetylneuraminic acid (Neu5,7Ac2) is a sialic acid derivative that plays an important role in various biological processes. Sialic acids are a family of acidic sugars that are found on the surface of many cells and are involved in cell-cell interactions, immune responses, and other physiological processes. Neu5,7Ac2 is a rare sialic acid that has been the subject of scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Biochemical Engineering of Sialic Acid
- Research has shown the potential of bioengineering bacterial polymer inclusions for synthesizing N-acetylneuraminic acid. This method involves immobilizing enzymes to biopolyester beads in vivo, demonstrating a cost-efficient process for production and isolation (Hooks et al., 2013).
- Another study highlights the biochemical engineering of the N-acyl side chain of sialic acid and its biological implications, including its role in virus-host cell interactions and cellular receptor functions (Keppler et al., 2001).
Molecular Dynamics and Quantum Mechanical Studies
- Molecular dynamics simulation and quantum mechanical calculations have been used to study the structure and conformation of α-D-N-acetylneuraminic acid. This research provides insights into its role in molecular recognition processes (Priyadarzini et al., 2012).
Propriétés
Numéro CAS |
18529-63-0 |
|---|---|
Nom du produit |
N-acetyl-7-O-acetylneuraminic acid |
Formule moléculaire |
C13H21NO10 |
Poids moléculaire |
351.31 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1-acetyloxy-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(8(19)4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |
Clé InChI |
DUOKWMWKFGDUDQ-ZXQYLZRESA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)OC(=O)C)(C(=O)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





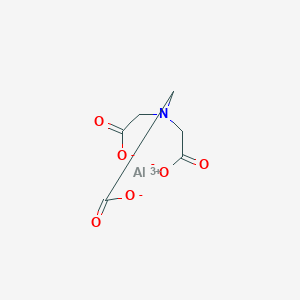

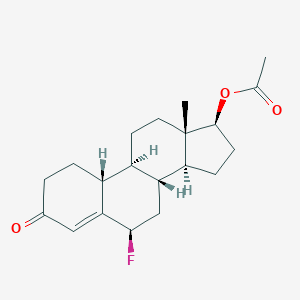
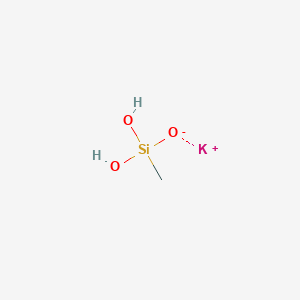


![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
